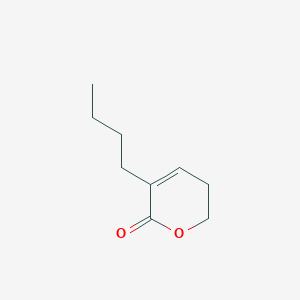
CID 78061004
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061004” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Análisis De Reacciones Químicas
CID 78061004 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
CID 78061004 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological pathways. In industry, compounds like this compound may be used in the development of new materials or as additives in various products. The specific applications depend on the compound’s unique properties and interactions with other substances.
Mecanismo De Acción
The mechanism of action of CID 78061004 involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.
Comparación Con Compuestos Similares
CID 78061004 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may have distinct characteristics that make it particularly useful in certain applications For example, it may have a higher reactivity, better stability, or more favorable interactions with biological targets
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique properties and interactions make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can help unlock its full potential and pave the way for new discoveries and innovations.
Propiedades
Fórmula molecular |
HNPSe |
|---|---|
Peso molecular |
124.96 g/mol |
InChI |
InChI=1S/HNPSe/c1-2-3/h1H |
Clave InChI |
MCEMPBKVQCWHLL-UHFFFAOYSA-N |
SMILES canónico |
N=P[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)


![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
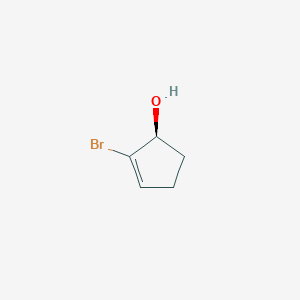

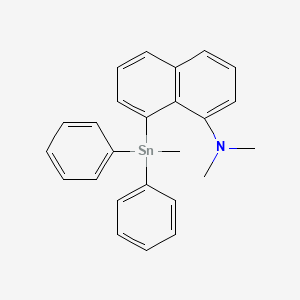
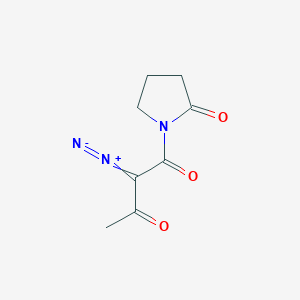
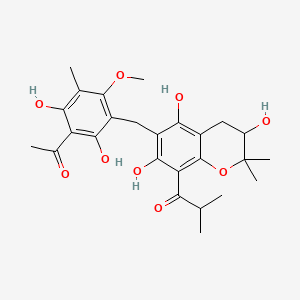
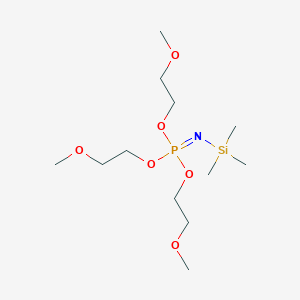

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
